molecular formula C28H23ClN6Na2O10S2 B12777429 Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 84100-76-5

Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12777429
CAS No.: 84100-76-5
M. Wt: 749.1 g/mol
InChI Key: LFSOWKOOFMYNOH-UHFFFAOYSA-L
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Description

Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with a wide range of applications in various fields This compound is known for its unique chemical structure, which includes multiple functional groups such as amino, sulphonate, and triazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves multiple steps. The process typically starts with the preparation of the anthracene derivative, followed by the introduction of the sulphonate and amino groups. The triazinyl group is then introduced through a nucleophilic substitution reaction. The final step involves the disodium salt formation to enhance the compound’s solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The triazinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted triazinyl compounds.

Scientific Research Applications

Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: Similar in structure but may have different functional groups or substituents.

    This compound: Another similar compound with variations in the triazinyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

84100-76-5

Molecular Formula

C28H23ClN6Na2O10S2

Molecular Weight

749.1 g/mol

IUPAC Name

disodium;1-amino-4-[2-[[[4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]methyl]-4-methyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C28H25ClN6O10S2.2Na/c1-13-9-14(12-31-27-33-26(29)34-28(35-27)45-8-7-44-2)17(10-19(13)46(38,39)40)32-18-11-20(47(41,42)43)23(30)22-21(18)24(36)15-5-3-4-6-16(15)25(22)37;;/h3-6,9-11,32H,7-8,12,30H2,1-2H3,(H,38,39,40)(H,41,42,43)(H,31,33,34,35);;/q;2*+1/p-2

InChI Key

LFSOWKOOFMYNOH-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])CNC5=NC(=NC(=N5)Cl)OCCOC.[Na+].[Na+]

Origin of Product

United States

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